1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-3-oxo-, methyl ester
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Overview
Description
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that plays a significant role in various chemical processes. It is a key intermediate in the synthesis of strigol, a potent seed germination stimulant for parasitic plants like witchweed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate can be synthesized through multiple steps starting from citral or α-ionone. One improved method involves the following steps :
Oxidation: Citral is oxidized with potassium permanganate to form an intermediate.
Epoxidation: The intermediate is then epoxidized using m-chloroperoxybenzoic acid (MCPBA).
Esterification: The resulting epoxide is esterified with trimethyl orthoformate.
Epoxide Opening: Sodium methoxide in methanol is used to open the epoxide to form an allylic alcohol.
Oxidation: The allylic alcohol is oxidized with oxygen catalyzed by TEMPO and CuCl to yield the desired enone.
This method is operationally simple and suitable for large-scale production, offering a 48% overall yield .
Chemical Reactions Analysis
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate.
Epoxidation: With m-chloroperoxybenzoic acid.
Esterification: With trimethyl orthoformate.
Epoxide Opening: Using sodium methoxide in methanol.
Oxidation: Catalyzed by TEMPO and CuCl.
These reactions lead to the formation of intermediates and the final enone product .
Scientific Research Applications
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is primarily used as an intermediate in the synthesis of strigol, which is a highly potent seed germination stimulant for parasitic plants. This compound has applications in:
Agriculture: As a stimulant for seed germination.
Chemical Research: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate involves its role as an intermediate in the synthesis of strigol. Strigol interacts with specific molecular targets in parasitic plants, stimulating seed germination through a series of biochemical pathways .
Comparison with Similar Compounds
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:
Methyl 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylate: A compound with a similar structure and properties.
α-Ionone: Another precursor used in the synthesis of related compounds.
The uniqueness of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate lies in its specific role as an intermediate in the synthesis of strigol, making it valuable for agricultural applications .
Properties
CAS No. |
28120-76-5 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-8(12)5-6-11(2,3)9(7)10(13)14-4/h5-6H2,1-4H3 |
InChI Key |
IUXFEUOSSQVIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C(=O)OC |
Origin of Product |
United States |
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